6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
This compound features a pyrazolo[4,3-c]quinoline core, a tricyclic system formed by fusing pyrazole and quinoline rings. Key substituents include:
- Fluorine at position 6: Enhances metabolic stability and electronic effects.
- 4-Methylphenyl at position 1: Increases lipophilicity and steric bulk.
- Phenyl at position 3: Facilitates π-π interactions with biological targets.
Pyrazolo[4,3-c]quinolines are studied for anti-inflammatory, anticancer, and receptor-binding activities due to their structural resemblance to bioactive heterocycles .
Properties
IUPAC Name |
6-fluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-10-12-17(13-11-15)27-23-18-8-5-9-20(24)22(18)25-14-19(23)21(26-27)16-6-3-2-4-7-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGCIPILYPUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of a pyrazole intermediate. This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Cyclization to Form the Pyrazoloquinoline Core: The pyrazole intermediate undergoes cyclization with a suitable quinoline derivative under acidic or basic conditions to form the pyrazoloquinoline core.
Introduction of Substituents: The final step involves the introduction of the fluorine atom at the 6th position and the phenyl and 4-methylphenyl groups at the 3rd and 1st positions, respectively. This can be achieved through electrophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study enzyme inhibition and receptor binding in biological systems.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Chemical Biology: It serves as a tool for studying cellular pathways and mechanisms of action of drugs.
Mechanism of Action
The mechanism of action of 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Core Structure Variations
A. Pyrazolo[4,3-c]quinoline vs. Pyrazolo[3,4-b]quinoline
- Target Compound: Pyrazolo[4,3-c]quinoline (positions 4,3-c fusion).
- Analogues: Pyrazolo[3,4-b]quinoline derivatives (e.g., F6, F7 in ). F6: 4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline. F7: 4-(4-Fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline.
Key Differences :
- Ring fusion alters planarity and binding pocket compatibility.
- Pyrazolo[4,3-c]quinolines exhibit stronger anti-inflammatory activity (IC~50~ values in submicromolar range) via iNOS/COX-2 inhibition , while pyrazolo[3,4-b]quinolines (e.g., F6, F7) focus on optical/thermal properties .
Substituent-Driven Activity Comparisons
Key Observations :
Comparisons :
Anti-Inflammatory Activity
Anticancer Potential
- Pyrazolo[4,3-c]quinolines synthesized via microwave methods () exhibit moderate-to-strong activity against MCF-7 and A549 cells.
- CGS-9896 (a known pyrazolo[4,3-c]quinoline) acts as an anxiolytic, suggesting receptor-binding versatility absent in dihydro analogues .
Biological Activity
6-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is . The structure features a pyrazoloquinoline core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 367.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | 932280-32-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Mechanism of Action:
The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compound appears to interfere with key signaling pathways involved in cell cycle regulation and apoptosis, such as the p53 pathway and caspase activation.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 2: Anti-inflammatory Activity
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 6-Fluoro-Pyrazoloquinoline | 12.5 | Inhibition of iNOS and COX-2 expression |
Antimicrobial Activity
6-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazoloquinoline derivatives and evaluated their anticancer activity. The lead compound, which included the fluorinated derivative, demonstrated an IC50 value of 5 μM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments like doxorubicin.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of pyrazoloquinolines showed that treatment with the compound significantly reduced LPS-induced NO production in RAW 264.7 cells by approximately 70%, comparable to the standard anti-inflammatory drug diclofenac.
Q & A
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug design : Phosphonate esters increase oral bioavailability (e.g., from 15% to 62% in mice) .
- Nanoparticle encapsulation : PLGA nanoparticles (size = 150 nm, PDI < 0.1) enhance brain penetration for neurological targets .
- Metabolic profiling : LC-HRMS identifies major Phase I metabolites (e.g., hydroxylation at C9) to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
